molecular formula C18H9NO3S B5217994 2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione

2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione

Cat. No. B5217994
M. Wt: 319.3 g/mol
InChI Key: UCRWWVAEHATXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione is a chemical compound with various applications in scientific research. It is a heterocyclic compound that contains both oxygen and sulfur atoms in its structure.

Scientific Research Applications

2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione has various applications in scientific research. It has been used as a fluorescent probe for the detection of Cu(II) ions in aqueous solutions. It has also been utilized as a photosensitizer for the generation of singlet oxygen in photodynamic therapy. Additionally, it has been studied for its potential anti-tumor activity.

Mechanism of Action

The mechanism of action of 2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed to interact with cellular components such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects
Studies have shown that 2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes. It has also been reported to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione in lab experiments is its fluorescent properties, which make it useful for imaging and detection purposes. However, one limitation is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the study of 2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione. One area of interest is its potential as an anti-cancer agent, which could be further explored through in vitro and in vivo studies. Additionally, its antibacterial and antifungal properties could be investigated for potential therapeutic applications. Finally, its fluorescent properties could be utilized for the development of new imaging techniques in biological and medical research.
In conclusion, 2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione is a compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields of study.

Synthesis Methods

The synthesis of 2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione involves the condensation of 2-acetylcoumarin with 2-aminobenzothiophene in the presence of phosphorous oxychloride. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound.

properties

IUPAC Name

2-([1]benzothiolo[2,3-d][1,3]oxazol-2-yl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9NO3S/c20-14-9-5-1-2-6-10(9)15(21)13(14)17-19-18-16(22-17)11-7-3-4-8-12(11)23-18/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRWWVAEHATXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(O3)C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1]benzothieno[2,3-d][1,3]oxazol-2-yl)-1H-indene-1,3(2H)-dione

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